
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole (abbreviated as BBTA) is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has shown promising results in various biological and chemical studies.
作用機序
The exact mechanism of action of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and division. 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been shown to selectively target cancer cells, which makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been shown to have antioxidant properties, which can help protect cells from oxidative stress. At higher concentrations, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help prevent the growth and spread of tumors.
実験室実験の利点と制限
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, which makes it a reliable and consistent reagent. It is also stable under normal laboratory conditions, which allows for long-term storage. However, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole. One potential area of research is the development of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole-based materials for use in electronic devices. Another potential area of research is the investigation of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole as a potential anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the mechanism of action of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole and its potential applications in other scientific fields.
合成法
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole can be synthesized by reacting 2-aminobenzothiazole with 4-methylphenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole as a white solid with a melting point of 244-247°C. This synthesis method has been well-established and is widely used in laboratories.
科学的研究の応用
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been extensively studied for its potential applications in various scientific fields, including materials science, biochemistry, and medicinal chemistry. In materials science, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been used as a building block for the synthesis of novel organic semiconductors, which have shown promising results in the development of electronic devices such as solar cells and light-emitting diodes. In biochemistry, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In medicinal chemistry, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been investigated for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.
特性
分子式 |
C28H22N4O4S4 |
|---|---|
分子量 |
606.8 g/mol |
IUPAC名 |
4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzothiazol-6-yl]-1,3-benzothiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H22N4O4S4/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
LXXGUEYFJHQNKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NS(=O)(=O)C6=CC=C(C=C6)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NS(=O)(=O)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



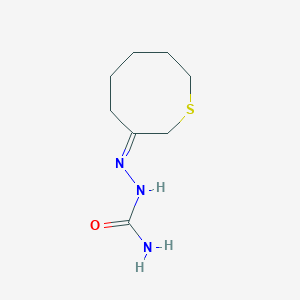
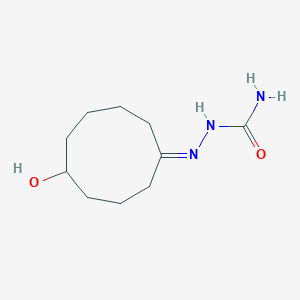
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
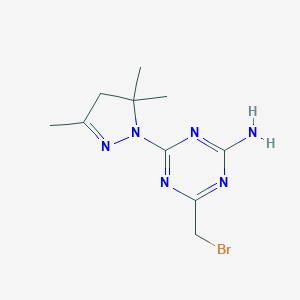
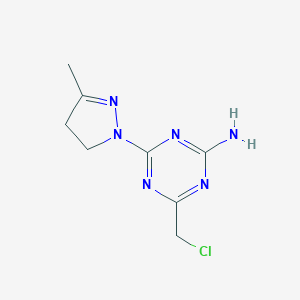
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
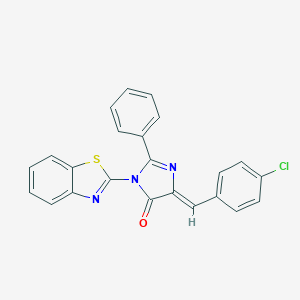
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
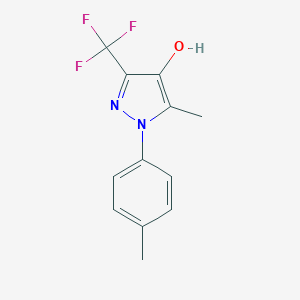
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)